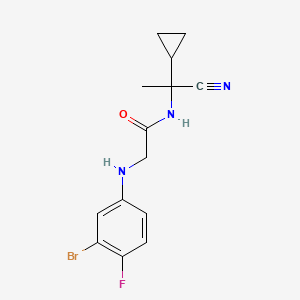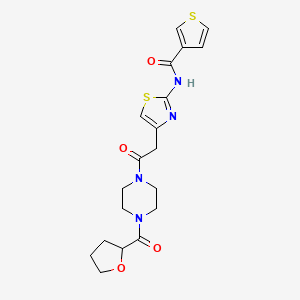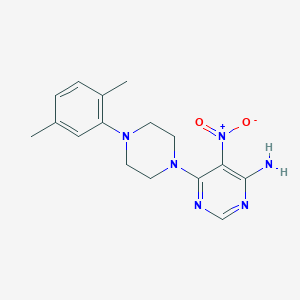
6-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains several functional groups, including a piperazine ring and a nitropyrimidine ring . Piperazine rings are common in many pharmaceutical drugs and have a wide range of biological activities . Nitropyrimidines are also important in medicinal chemistry and have been studied for their potential antiviral and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring attached to a nitropyrimidine ring. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The piperazine ring is known to undergo reactions with acids and bases, while the nitropyrimidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and affect its solubility in different solvents .Scientific Research Applications
Molecular Structure and Interactions
- The compound's molecular structure is characterized by weak intramolecular C—H⋯N interactions, with crystal packing stabilized by weak intermolecular hydrogen bonds and a C—H⋯π interaction, indicating potential in crystallography studies (Wang, Chen, Pu, & Wang, 2004).
Biological Screening and Potential Applications
- Derivatives of the compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Certain derivatives showed significant biological activities, hinting at potential applications in developing new antibacterial and antifungal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis and Characterization in Chemistry
- The compound has been synthesized using a microwave-induced technique, indicating its relevance in chemical synthesis methodologies. Its metal complexes with Ni(II) and Cu(II) have been prepared and characterized, suggesting its utility in the synthesis of metal complexes (Büyükkıdan & Özer, 2013).
Applications in Fingerprint Analysis
- A study demonstrated the use of a related compound in latent fingerprint analysis, indicating potential forensic applications. The compound exhibited good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various surfaces (Khan et al., 2019).
Anticancer Potential
- The compound's derivatives were synthesized with the aim of enhancing biological activity to determine anticancer activity. The synthesized Mannich bases exhibited moderate cytotoxic activity against cancer cells, suggesting its potential in cancer research (Demirci & Demirbas, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-3-4-12(2)13(9-11)20-5-7-21(8-6-20)16-14(22(23)24)15(17)18-10-19-16/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLUVDUDOZTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

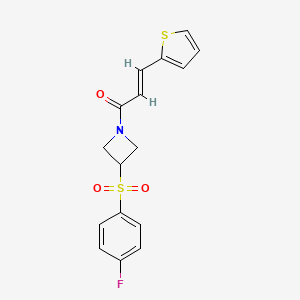
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)
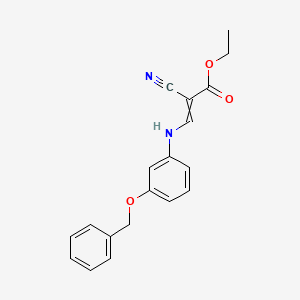
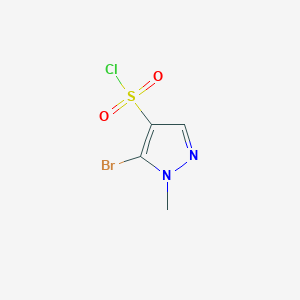
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)
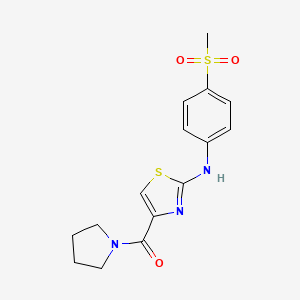
![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)


